Clevudine Clevudine Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
Clevudine is a pyrimidine 2'-deoxyribonucleoside.
Brand Name: Vulcanchem
CAS No.: 163252-36-6
VCID: VC0523970
InChI: InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol

Clevudine

CAS No.: 163252-36-6

Inhibitors

VCID: VC0523970

Molecular Formula: C10H13FN2O5

Molecular Weight: 260.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Clevudine - 163252-36-6

CAS No. 163252-36-6
Product Name Clevudine
Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
IUPAC Name 1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1
Standard InChIKey GBBJCSTXCAQSSJ-XQXXSGGOSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Appearance Solid powder
Description Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
Clevudine is a pyrimidine 2'-deoxyribonucleoside.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine
1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine
1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil
2'-deoxy-2'-fluoroarabinofuranosylthymine
2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil
2'-fluoro-5-methyl-1-beta-arabinosyluracil
2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-methylarabinosyluracil
2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled
2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
5-methyl-2'-fluoroarauracil
Clevudine
D-FMAU
FMAU
L-FMAU
Reference 1: Anderson DL. Clevudine for hepatitis B. Drugs Today (Barc). 2009 May;45(5):331-50. doi: 10.1358/dot.2009.45.5.1354223. Review. PubMed PMID: 19584963.
2: Lau GK, Leung N. Forty-eight weeks treatment with clevudine 30 mg qd versus lamivudine 100 mg qd for chronic hepatitis B infection: a double-blind randomized study. Korean J Hepatol. 2010 Sep;16(3):315-20. doi: 10.3350/kjhep.2010.16.3.315. PubMed PMID: 20924215; PubMed Central PMCID: PMC3304600.
3: Kocic I. Clevudine University of Georgia/Abbott/Bukwang/Triangle/Yale University. Curr Opin Investig Drugs. 2000 Nov;1(3):308-13. Review. PubMed PMID: 11249713.
4: Yoo BC, Kim JH, Kim TH, Koh KC, Um SH, Kim YS, Lee KS, Han BH, Chon CY, Han JY, Ryu SH, Kim HC, Byun KS, Hwang SG, Kim BI, Cho M, Yoo K, Lee HJ, Hwang JS, Kim YS, Lee YS, Choi SK, Lee YJ, Yang JM, Park JW, Lee MS, Kim DG, Chung YH, Cho SH, Choi JY, Kweon YO, Lee HY, Jeong SH, Yoo HW, Lee HS. Clevudine is highly efficacious in hepatitis B e antigen-negative chronic hepatitis B with durable off-therapy viral suppression. Hepatology. 2007 Oct;46(4):1041-8. PubMed PMID: 17647293.
5: Asselah T, Lada O, Moucari R, Marcellin P. Clevudine: a promising therapy for the treatment of chronic hepatitis B. Expert Opin Investig Drugs. 2008 Dec;17(12):1963-74. doi: 10.1517/13543780802535760 . Review. PubMed PMID: 19012511.
6: Hui CK, Lau GK. Clevudine for the treatment of chronic hepatitis B virus infection. Expert Opin Investig Drugs. 2005 Oct;14(10):1277-84. Review. PubMed PMID: 16185170.
7: Yoo BC, Kim JH, Chung YH, Lee KS, Paik SW, Ryu SH, Han BH, Han JY, Byun KS, Cho M, Lee HJ, Kim TH, Cho SH, Park JW, Um SH, Hwang SG, Kim YS, Lee YJ, Chon CY, Kim BI, Lee YS, Yang JM, Kim HC, Hwang JS, Choi SK, Kweon YO, Jeong SH, Lee MS, Choi JY, Kim DG, Kim YS, Lee HY, Yoo K, Yoo HW, Lee HS. Twenty-four-week clevudine therapy showed potent and sustained antiviral activity in HBeAg-positive chronic hepatitis B. Hepatology. 2007 May;45(5):1172-8. PubMed PMID: 17464992.
8: Seok JI, Lee DK, Lee CH, Park MS, Kim SY, Kim HS, Jo HY, Lee CH, Kim DS. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA. Hepatology. 2009 Jun;49(6):2080-6. doi: 10.1002/hep.22959. PubMed PMID: 19333909.
9: Koh KH, Kang CJ, Kim DH, Choi YW, Kim MJ, Cheong JY, Cho SW. [Development of clevudine resistance after switching from lamivudine in a patient with chronic hepatitis B]. Korean J Gastroenterol. 2008 Nov;52(5):325-8. Korean. PubMed PMID: 19077481.
10: Bae SH, Baek YH, Lee SW, Han SY. [Treatment efficacy of clevudine, entecavir and lamivudine in treatment-naive patients with HBeAg-positive chronic hepatitis B]. Korean J Gastroenterol. 2010 Dec;56(6):365-72. Korean. PubMed PMID: 21173560.
11: Marcellin P, Mommeja-Marin H, Sacks SL, Lau GK, Sereni D, Bronowicki JP, Conway B, Trepo C, Blum MR, Yoo BC, Mondou E, Sorbel J, Snow A, Rousseau F, Lee HS. A phase II dose-escalating trial of clevudine in patients with chronic hepatitis B. Hepatology. 2004 Jul;40(1):140-8. PubMed PMID: 15239097.
12: Lee HJ, Eun JR, Lee CH, Hwang JS, Suh JI, Kim BS, Jang BK. [Long-term clevudine therapy in nucleos(t)ide-naïve and lamivudine-experienced patients with hepatitis B virus-related chronic liver diseases]. Korean J Hepatol. 2009 Jun;15(2):179-92. doi: 10.3350/kjhep.2009.15.2.179. Korean. PubMed PMID: 19581770.
13: Jang YO, Quan X, Das R, Xu S, Chung CH, Ahn CM, Baik SK, Kong ID, Park KS, Kim MY. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells. BMC Gastroenterol. 2012 Jan 10;12:4. doi: 10.1186/1471-230X-12-4. PubMed PMID: 22230186; PubMed Central PMCID: PMC3288815.
14: Jang JH, Kim JW, Jeong SH, Myung HJ, Kim HS, Park YS, Lee SH, Hwang JH, Kim N, Lee DH. Clevudine for chronic hepatitis B: antiviral response, predictors of response, and development of myopathy. J Viral Hepat. 2011 Feb;18(2):84-90. doi: 10.1111/j.1365-2893.2010.01281.x. PubMed PMID: 20196804.
15: Kim JH, Yim HJ, Jung ES, Jung YK, Kim JH, Seo YS, Yeon JE, Lee HS, Um SH, Byun KS. Virologic and biochemical responses to clevudine in patients with chronic HBV infection-associated cirrhosis: data at week 48. J Viral Hepat. 2011 Apr;18(4):287-93. doi: 10.1111/j.1365-2893.2010.01304.x. PubMed PMID: 20367793.
PubChem Compound 73115
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator